molecular formula C6H3Br2IO B3248515 2,6-Dibromo-4-iodophenol CAS No. 187407-15-4

2,6-Dibromo-4-iodophenol

Cat. No.: B3248515
CAS No.: 187407-15-4
M. Wt: 377.8 g/mol
InChI Key: VLHRYVNEXNNKNZ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-iodophenol is an organic compound consisting of a phenol group with two bromine atoms and one iodine atom attached to the benzene ring . It has a molecular formula of C6H3Br2IO .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with two bromine atoms and one iodine atom attached to the benzene ring . The average mass is 377.800 Da and the monoisotopic mass is 375.759521 Da .


Physical and Chemical Properties Analysis

This compound has a density of 2.7±0.1 g/cm3, a boiling point of 291.7±40.0 °C at 760 mmHg, and a flash point of 130.2±27.3 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .

Scientific Research Applications

1. Marine Biology and Ecology

2,6-Dibromo-4-iodophenol has been identified in marine biology. In a study, it was isolated from the marine enteropneust Balanoglossus biminiensis, suggesting its presence in marine organisms. This compound was responsible for the characteristic "iodoform-like" odor of these animals, indicating its role in marine biological processes (Ashworth & Cormier, 1967).

2. Food Science

Research in food science has identified this compound as a cause of an iodoform-like off-flavour in some Australian crustacea. This compound was detected in significant concentrations in certain species of prawns, influencing their flavor profile. This study provides insights into the impact of this compound on food quality and consumer preferences (Whitfield, Shaw, & Tindale, 1988).

3. Chemical Analysis Techniques

This compound has applications in chemical analysis, particularly in high-performance liquid chromatography (HPLC). It has been used in the derivatization of iodide for sensitive detection in HPLC, demonstrating its utility in analytical chemistry (Verma, Jain, & Verma, 1992).

4. Environmental Chemistry and Toxicology

In environmental chemistry and toxicology, this compound is studied for its transformation in the presence of monochloramine. This transformation results in the formation of various byproducts, some of which have significant toxicity. This research is crucial for understanding the environmental fate and impact of this compound, especially in water treatment processes (Gong et al., 2017).

5. Microbial Degradation

A study on the biodegradation of this compound by Cupriavidus sp. strain CNP-8 revealed the compound's microbial degradation pathway. This research contributes to our understanding of the environmental degradation of this compound and its potential impact on ecosystems (Min, Chen, & Hu, 2019).

6. Water Science and Technology

In the context of water science and technology, the compound has been studied for its flavor profile and detection in drinking water. This research is significant for ensuring water quality, especially in applications like the USA space program where iodine is used for water disinfection (Dietrich et al., 1999).

Mechanism of Action

Properties

IUPAC Name

2,6-dibromo-4-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2IO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHRYVNEXNNKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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